molecular formula C12H8FN3O3 B5079825 4-fluoro-N-(5-nitropyridin-2-yl)benzamide

4-fluoro-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B5079825
M. Wt: 261.21 g/mol
InChI Key: XSKQXBPPWRNBKY-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-nitropyridin-2-yl)benzamide is an organic compound with the molecular formula C12H8FN3O3 It is a derivative of benzamide, featuring a fluorine atom at the 4-position of the benzene ring and a nitropyridinyl group at the 2-position of the benzamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitropyridine.

    Fluorination of Benzamide: Benzamide is fluorinated at the 4-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reaction: The 5-nitropyridine is then coupled with the 4-fluorobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-fluoro-N-(5-aminopyridin-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

4-fluoro-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-nitropyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitropyridinyl group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

4-fluoro-N-(5-nitropyridin-2-yl)benzamide can be compared with other similar compounds, such as:

    4-chloro-N-(5-nitropyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    4-fluoro-N-(5-aminopyridin-2-yl)benzamide: The reduced form with an amino group instead of a nitro group, which may have different chemical and biological properties.

    4-fluoro-N-(5-nitropyridin-2-yl)benzylamine: A related compound with a benzylamine group instead of benzamide, which may influence its solubility and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.

Properties

IUPAC Name

4-fluoro-N-(5-nitropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3/c13-9-3-1-8(2-4-9)12(17)15-11-6-5-10(7-14-11)16(18)19/h1-7H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKQXBPPWRNBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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